1-(4-chlorobenzyl)-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one
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Overview
Description
1-[(4-CHLOROPHENYL)METHYL]-3-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-3-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps in the synthesis may involve:
Cyclization Reaction: The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection and Cyclization: Deprotection of piperazines followed by selective intramolecular cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHYL]-3-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHYL]-3-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity.
Pharmacology: It is used in research to understand its effects on various biological pathways and its potential therapeutic uses.
Chemical Biology: The compound is used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-3-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzhydryl)piperazine: Known for its use as an intermediate in the synthesis of various pharmaceuticals.
1-(3-Chlorophenyl)piperazine: Used in research for its psychoactive properties.
Uniqueness
1-[(4-CHLOROPHENYL)METHYL]-3-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications . Its combination of a chlorophenyl and fluorophenyl group within the piperazine framework distinguishes it from other similar compounds.
Properties
Molecular Formula |
C26H22ClFN4O2 |
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Molecular Weight |
476.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C26H22ClFN4O2/c27-20-9-7-18(8-10-20)17-32-24-19(4-3-11-29-24)16-21(26(32)34)25(33)31-14-12-30(13-15-31)23-6-2-1-5-22(23)28/h1-11,16H,12-15,17H2 |
InChI Key |
ZYDSYVWIKVIVGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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